
N,N,N',N'-tetrabromobenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide is a chemical compound with the molecular formula C6H4Br4N2O4S2. It is known for its role as a catalyst in various organic synthesis reactions. The compound is characterized by its high bromine content and the presence of sulfonamide groups, which contribute to its reactivity and effectiveness in catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide can be synthesized through the bromination of benzene-1,3-disulfonamide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and controlled environments helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to form different products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide include:
Bromine: For bromination reactions.
Sodium nitrite: For nitrosation reactions.
Aqueous ammonia: For the preparation of nitriles and aldehydes.
Major Products Formed
The major products formed from reactions involving N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide include:
Dihydropyrazine derivatives: Formed through multi-component reactions.
Benzimidazoles: Synthesized from o-phenylenediamine and aldehydes or ketones.
Scientific Research Applications
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and its role in DNA cleavage.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide involves the release of bromine ions (Br+) in situ, which act as electrophilic species. These bromine ions facilitate various chemical reactions, such as the synthesis of dihydropyrazine derivatives. The compound’s effectiveness as a catalyst is attributed to its ability to generate reactive intermediates that drive the desired transformations .
Comparison with Similar Compounds
Similar Compounds
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide): Another brominated sulfonamide compound used as a catalyst in organic synthesis.
N,N,N’,N’-tetrachlorobenzene-1,3-disulfonamide: A chlorinated analog with similar catalytic properties but different reactivity due to the presence of chlorine atoms.
Uniqueness
N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide is unique due to its high bromine content, which enhances its reactivity and effectiveness as a catalyst. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetrabromobenzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br4N2O4S2/c7-11(8)17(13,14)5-2-1-3-6(4-5)18(15,16)12(9)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUSYTGYTFWFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(Br)Br)S(=O)(=O)N(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br4N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)
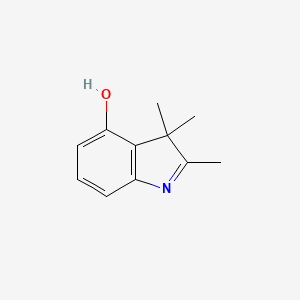
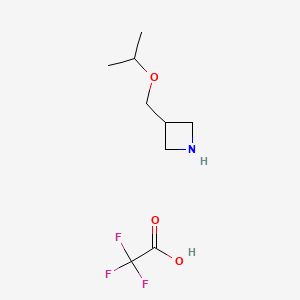

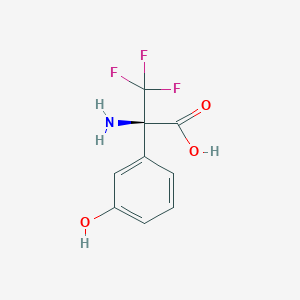
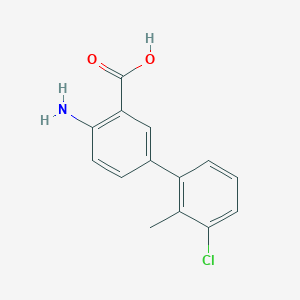
![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
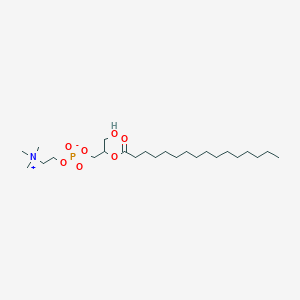
![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

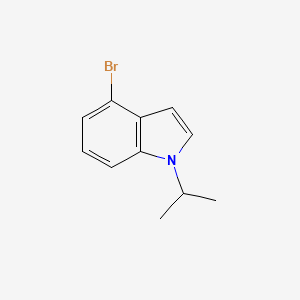
![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
